(1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative with a specific stereochemistry. This compound is characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring, which is attached to a cyclopropane ring bearing an amine group. The stereochemistry of the compound is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
The synthesis of (1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Substitution Reactions:
Amine Introduction: The amine group can be introduced via reductive amination or other suitable amination reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
(1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of stereochemistry and reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
(1S,2R)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:
(1R,2S)-Rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine: Differing in stereochemistry, which can affect its biological activity and chemical reactivity.
(1S,2R)-Rel-2-(4-methoxy-3-fluorophenyl)cyclopropan-1-amine:
(1S,2R)-Rel-2-(4-ethoxy-3-chlorophenyl)cyclopropan-1-amine: Substitution of the fluorine atom with chlorine, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3/t8-,10+/m0/s1 |
InChI Key |
IMDPOLWCVTWFBR-WCBMZHEXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)F |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2N)F |
Origin of Product |
United States |
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